butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate
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Overview
Description
Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Amidation: The benzoxazole derivative is then reacted with a suitable propanoic acid derivative to form the propanamido linkage.
Esterification: Finally, the carboxylic acid group is esterified with butanol to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole compounds with various functional groups.
Scientific Research Applications
Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The propanamido linkage and butyl ester group may enhance the compound’s binding affinity and stability, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Aminobenzoxazole: A derivative with an amino group.
Benzoxazole-2-carboxylic acid: A carboxylic acid derivative of benzoxazole.
Uniqueness
Butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate is unique due to its combination of a benzoxazole ring, propanamido linkage, and butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
butyl 4-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-3-14-27-20(25)15-8-10-16(11-9-15)22-19(24)12-13-23-17-6-4-5-7-18(17)28-21(23)26/h4-11H,2-3,12-14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXNNBKWLYKDBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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